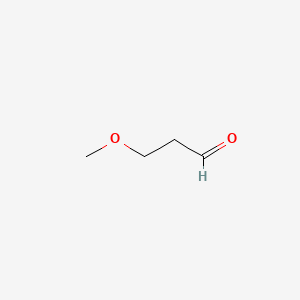

3-Methoxypropanal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGJKCALURPRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182342 | |

| Record name | Propanal, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-84-0 | |

| Record name | Propanal, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypropanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanal, a key organic intermediate, holds significance in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in their understanding and utilization of this compound.

Chemical Structure and Identification

This compound is an aliphatic aldehyde characterized by a methoxy group at the 3-position. Its structure is fundamental to its reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C4H8O2[1] |

| SMILES | COCCC=O[1][2] |

| InChI Key | OXGJKCALURPRCN-UHFFFAOYSA-N[1] |

| CAS Number | 2806-84-0[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quantitative overview for experimental and modeling purposes.

| Property | Value | Unit |

| Molecular Weight | 88.11 | g/mol [1] |

| Boiling Point | 111.3 | °C at 760 mmHg[3] |

| Density | 0.896 | g/cm³[3] |

| Flash Point | 18.2 | °C[3] |

| Refractive Index | 1.375 | |

| Vapor Pressure | 22.8 | mmHg at 25°C[3] |

| LogP (Octanol/Water Partition Coefficient) | -0.150 (estimated) |

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Methoxy-1-propanol

A common and effective method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 3-methoxy-1-propanol. A mild and selective method, such as a TEMPO-catalyzed oxidation, is recommended to prevent over-oxidation to the carboxylic acid.

Materials:

-

3-Methoxy-1-propanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).

-

Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, ensuring the temperature is maintained at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[4]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.[4]

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of this compound.

Instrumentation and Conditions (General Guidance):

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Sample Preparation:

Samples containing this compound should be dissolved in a suitable volatile solvent, such as dichloromethane or diethyl ether, prior to injection. Internal standards can be used for accurate quantification.

Reactivity and Potential Signaling Pathways

This compound exhibits the typical reactivity of an aldehyde, primarily centered around the electrophilic carbonyl carbon.[5][6][7] Key reactions include:

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols (after reduction), hemiacetals, acetals, imines, and cyanohydrins.[8]

-

Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid (3-methoxypropanoic acid).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-methoxy-1-propanol) using reducing agents like sodium borohydride or lithium aluminum hydride.[6]

Currently, there is a notable absence of published studies detailing the specific biological activities or involvement of this compound or its derivatives in defined signaling pathways. Research in this area is limited, with the compound primarily being utilized as a building block in organic synthesis.

Visualizations

Caption: Synthetic workflow for the oxidation of 3-methoxy-1-propanol.

Caption: General reactivity of this compound.

References

- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2806-84-0 | Buy Now [molport.com]

- 3. This compound | 2806-84-0-Molbase [molbase.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. jackwestin.com [jackwestin.com]

A Comprehensive Technical Guide to 3-Methoxypropanal (CAS 2806-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanal, with the CAS registry number 2806-84-0, is an organic compound characterized by the presence of both an aldehyde and an ether functional group.[1][2][3] This bifunctionality makes it a versatile building block in organic synthesis. Its pleasant odor has also led to its use in the flavor and fragrance industry. This technical guide provides a detailed overview of its chemical and physical properties, synthesis methodologies, safety and handling protocols, and a summary of its known applications. Notably, there is a significant lack of specific data in the public domain regarding the biological activity and metabolic fate of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been aggregated from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H8O2 | [1][2][3] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| Appearance | Colorless to brown liquid | [4] |

| Boiling Point | 111.3 - 150 °C | [5][6][7][8][9] |

| Melting Point | 77 - 77.5 °C | [3][4][6][10] |

| Flash Point | 18 - 38 °C | [4][6][7][8][9] |

| Density | 0.896 g/cm³ | [6][8][9] |

| Refractive Index | 1.375 | [6][8][9] |

| Solubility | Soluble in chloroform, slightly soluble in acetonitrile. | [4][6][10] |

Table 2: Spectroscopic Data

| Technique | Data Available | Source(s) |

| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR | [11][12] |

| Infrared (IR) Spectroscopy | FTIR spectra available | [11][12] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization), GC-MS data available | [11][12][13] |

| Raman Spectroscopy | Raman spectrum available | [11][12] |

Synthesis and Manufacturing

This compound can be synthesized through several routes. The two primary methods found in the literature are the oxidation of 3-methoxy-1-propanol and the hydroformylation of methyl vinyl ether.

Oxidation of 3-Methoxy-1-propanol

This is a common laboratory-scale synthesis method for aldehydes. A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to convert the primary alcohol functionality of 3-methoxy-1-propanol into an aldehyde.

Experimental Protocol (General Procedure):

-

To a stirred solution of an appropriate oxidizing agent (e.g., pyridinium chlorochromate) in a suitable solvent (e.g., dichloromethane), add 3-methoxy-1-propanol (1 equivalent) at room temperature.

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is worked up by filtering through a pad of silica gel or celite to remove the oxidant byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield this compound.

References

- 1. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 2. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2806-84-0 | Buy Now [molport.com]

- 4. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 8. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]

- 9. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-Methoxy-1-propanol-Academax [exhibition.academax.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Methoxypropanal | C4H8O2 | CID 110788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Methoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypropanal, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound (CHO), also known as 3-methoxypropionaldehyde, is a colorless liquid with the chemical formula CHO. Its structure incorporates both an aldehyde functional group and a methoxy ether group, making it a reactive and useful intermediate in a variety of chemical transformations. While its discovery is not prominently documented in readily available historical records, its utility as a synthetic precursor has been implicitly acknowledged through its role in the synthesis of other valuable compounds, such as 3-methoxy-1-propanol. This guide will delve into the primary synthetic routes to this compound, providing detailed experimental procedures and relevant data for its preparation and application.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common and practical methods involve the oxidation of 3-methoxy-1-propanol and the hydroformylation of methyl vinyl ether.

Oxidation of 3-Methoxy-1-propanol

The oxidation of the primary alcohol, 3-methoxy-1-propanol, to the corresponding aldehyde is a widely employed method for the synthesis of this compound. Several mild oxidation reagents can be utilized to achieve this transformation efficiently while minimizing over-oxidation to the carboxylic acid.

The Swern oxidation is a reliable method that uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[1] This method is known for its mild reaction conditions and high yields.[1]

Experimental Protocol: Swern Oxidation of 3-Methoxy-1-propanol [1]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: To the cooled DCM, add oxalyl chloride (1.2 equivalents) dropwise, followed by the slow addition of anhydrous DMSO (2.2 equivalents). The mixture is stirred for 15-20 minutes at -78 °C.

-

Addition of Alcohol: A solution of 3-methoxy-1-propanol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. The reaction is stirred for 30-45 minutes.

-

Quenching: Anhydrous triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Quantitative Data for Swern Oxidation:

| Parameter | Value | Reference |

| Yield | Typically high (often >90%) | [1] |

| Purity | High, with minimal over-oxidation | [2] |

| Reaction Time | 1-2 hours | [1] |

| Temperature | -78 °C to room temperature | [1] |

Logical Relationship of Swern Oxidation:

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[3][4] This method is particularly advantageous for sensitive substrates due to its high chemoselectivity and simple work-up procedure.[5]

Experimental Protocol: Dess-Martin Oxidation of 3-Methoxy-1-propanol [3]

-

Reaction Setup: To a solution of 3-methoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up and Purification: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Quantitative Data for Dess-Martin Oxidation:

| Parameter | Value | Reference |

| Yield | High (typically >90%) | [5] |

| Purity | Excellent, with no over-oxidation | [4] |

| Reaction Time | 1-3 hours | [5] |

| Temperature | Room temperature | [5] |

Experimental Workflow for Dess-Martin Oxidation:

Hydroformylation of Methyl Vinyl Ether

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The rhodium-catalyzed hydroformylation of methyl vinyl ether presents a direct route to this compound. This method is highly atom-economical.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Methyl Vinyl Ether

-

Catalyst Preparation: In a high-pressure autoclave, a rhodium catalyst precursor, such as Rh(acac)(CO)₂, and a suitable phosphine ligand (e.g., triphenylphosphine) are dissolved in an appropriate solvent (e.g., toluene).

-

Reaction Execution: The autoclave is charged with methyl vinyl ether and pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas). The reaction is heated and stirred for a specified period.

-

Work-up and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The resulting crude this compound is then purified by fractional distillation.

Quantitative Data for Hydroformylation:

| Parameter | Value | Reference |

| Regioselectivity | Can be controlled by ligand choice | |

| Yield | Generally good to excellent | |

| Pressure | High pressure of CO/H₂ is required | |

| Temperature | Elevated temperatures are typically needed |

Signaling Pathway of Rhodium-Catalyzed Hydroformylation:

Role in Drug Development and Chemical Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for a wide range of chemical transformations. The aldehyde group can participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations to form new carbon-carbon and carbon-nitrogen bonds. The methoxy group provides a stable ether linkage that can be carried through multi-step syntheses.

While direct incorporation of the this compound moiety into final drug structures may not be widely documented, its utility as a precursor to key intermediates is significant. For instance, its reduction product, 3-methoxy-1-propanol, is a known building block in the synthesis of pharmaceutically active compounds.[6][7] The conversion of 3-methoxy-1-propanol to 3-methoxypropylamine, another important intermediate, further highlights the synthetic value derived from this compound.[8]

Conclusion

This compound is a synthetically useful aldehyde that can be prepared through reliable and high-yielding methods such as the oxidation of 3-methoxy-1-propanol using Swern or Dess-Martin conditions, and potentially through the hydroformylation of methyl vinyl ether. Its bifunctional character makes it a valuable intermediate for the synthesis of more complex molecules, underscoring its importance for researchers and professionals in drug development and organic synthesis. The detailed protocols and data presented in this guide aim to facilitate the efficient synthesis and application of this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 7. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 8. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Methoxypropanal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxypropanal (CAS No: 2806-84-0), a key chemical intermediate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is crucial for confirming the molecular structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | ~9.78 | Triplet (t) | ~1.8 |

| H-2 (CH₂) | ~2.75 | Triplet of triplets (tt) | ~5.5, 1.8 |

| H-3 (CH₂) | ~3.70 | Triplet (t) | ~5.5 |

| H-4 (OCH₃) | ~3.35 | Singlet (s) | - |

Note: ¹H NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [1][2]

| Assignment (Carbon) | Chemical Shift (δ, ppm) |

| C-1 (CHO) | ~201.8 |

| C-2 (CH₂) | ~43.5 |

| C-3 (CH₂) | ~68.0 |

| C-4 (OCH₃) | ~58.9 |

Data sourced from publicly available spectra.[1][2]

Table 3: IR Spectroscopic Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | 2850 - 2750 | Medium |

| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

| C-O Stretch (Ether) | 1150 - 1085 | Strong |

These are characteristic absorption ranges for the functional groups present in this compound.[3]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation | Relative Abundance |

| 88 | [M]⁺ (Molecular Ion) | Low |

| 58 | [M - CH₂O]⁺ (McLafferty Rearrangement) | High |

| 57 | [M - OCH₃]⁺ | Medium |

| 45 | [CH₂OCH₃]⁺ | High (Often Base Peak) |

| 29 | [CHO]⁺ | Medium |

Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aldehydes and ethers.[4] The molecular weight of this compound is 88.11 g/mol .[1][5][6]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Objective: To determine the carbon-hydrogen framework of the this compound molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift referencing (0.00 ppm).[7][9]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).[8]

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[8]

-

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[8]

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H).[8]

Objective: To determine the molecular weight and fragmentation pattern of the this compound molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC) column for separation and introduction (GC-MS).[8][10]

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.[10]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying major fragment ions. This pattern provides structural information and acts as a "fingerprint" for the compound.[11]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Propanal, 3-methoxy- [webbook.nist.gov]

- 6. Propanal, 3-methoxy- [webbook.nist.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

- 9. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. whitman.edu [whitman.edu]

Physical properties of 3-Methoxypropanal (boiling point, density)

This guide provides an in-depth overview of the key physical properties of 3-Methoxypropanal, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the standard values for these properties and details the experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. The boiling point and density are fundamental parameters for purification, reaction setup, and safety protocols.

Data Presentation

The quantitative data for the boiling point and density of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 111.3 °C | at 760 mmHg | [1][2][3] |

| 121 °C | Not Specified | [4] | |

| Density | 0.896 g/cm³ | Not Specified | [2][3] |

| 0.956 g/cm³ | at 15 °C | [4] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample is available.[5][6]

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., MelTemp apparatus)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing liquid paraffin, making sure the rubber band or thread used for attachment is above the liquid level.[7]

-

The apparatus is heated gently. Initially, a stream of air bubbles will be seen escaping from the capillary tube.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[8][9]

Apparatus:

-

Graduated cylinder or a pycnometer for accurate volume measurement

-

Analytical balance for precise mass measurement

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[9]

-

The density is then calculated by dividing the mass of the liquid by its volume.[10] For higher accuracy, this procedure can be repeated multiple times, and the average density can be calculated.[11]

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.

References

- 1. 3-methoxypropionaldehyde, 2806-84-0 [thegoodscentscompany.com]

- 2. This compound | 2806-84-0 [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2806-84-0 CAS MSDS (3-METHOXY-PROPIONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Versatility of 3-Methoxypropanal as a Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral building blocks, small molecules possessing one or more stereocenters, are invaluable tools in the stereoselective synthesis of complex target molecules. Among these, 3-methoxypropanal has emerged as a versatile and cost-effective precursor for the introduction of chirality. Its simple structure, containing a reactive aldehyde functionality and a methoxy group that can influence reactivity and stereoselectivity through steric and electronic effects, makes it an attractive starting material for a variety of asymmetric transformations. This technical guide provides a comprehensive overview of the applications of this compound in chiral synthesis, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Physicochemical Properties

This compound is a colorless liquid with a boiling point of approximately 111-121°C. Its key structural feature is the presence of an aldehyde group, which is susceptible to nucleophilic attack, and a methoxy group at the β-position. This methoxy group can play a crucial role in stereoselective reactions by acting as a chelating agent to a metal center or by sterically directing the approach of a reagent.

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| Boiling Point | 111-121 °C |

| Density | ~1.02 g/cm³ |

| Flash Point | 18 °C |

Applications in Asymmetric Synthesis

This compound has proven to be a valuable C3 synthon in a range of asymmetric reactions, most notably in organocatalyzed α-functionalization and in diastereoselective additions to the carbonyl group.

Organocatalytic α-Amination

One of the most well-documented and efficient applications of this compound is in the L-proline-catalyzed enantioselective α-amination reaction. This reaction provides a direct route to chiral α-amino aldehydes, which are precursors to a wide array of valuable molecules, including amino alcohols and non-natural amino acids. This methodology has been successfully applied to the total synthesis of several biologically active compounds.[1][2]

A prominent example is the synthesis of a key intermediate for the antiepileptic drug (+)-lacosamide and the natural products (+)-serinolamide A and B.[1][2][3] The key step involves the reaction of this compound with an azodicarboxylate in the presence of a catalytic amount of L-proline.

| Product | Reagents | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| (S)-di-tert-butyl 1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate | This compound, Di-tert-butyl azodicarboxylate, NaBH4 | D-Proline | Acetonitrile, Methanol | 95 | 98 | [4] |

| Precursor to (+)-serinolamide A | This compound, Azodicarboxylate | L-Proline | - | High | High | [2] |

| Precursor to (+)-serinolamide B | This compound, Azodicarboxylate | L-Proline | - | High | High | [2] |

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (+)-lacosamide.[4]

Materials:

-

This compound (1.00 g, 11.35 mmol)

-

Di-tert-butyl azodicarboxylate (1.74 g, 7.57 mmol)

-

D-Proline (87 mg, 0.076 mmol)

-

Dry Acetonitrile (ACN) (30 mL)

-

Methanol (30 mL)

-

Sodium borohydride (NaBH4) (287 mg, 7.57 mmol)

-

Aqueous Ammonium Chloride (NH4Cl) solution

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of di-tert-butyl azodicarboxylate (1.74 g, 7.57 mmol) and D-proline (87 mg, 0.076 mmol) in dry acetonitrile (30 mL), this compound (1.00 g, 11.35 mmol) is added at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours and then warmed to room temperature (20 °C) for 3 hours, or until the yellow color of the reaction mixture disappears.

-

The reaction mixture is cooled back to 0 °C, and methanol (30 mL) is added, followed by the portion-wise addition of sodium borohydride (287 mg, 7.57 mmol).

-

The mixture is stirred for 5 minutes at 0 °C.

-

The reaction is quenched by the addition of aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (EtOAc/hexane, 1:6) to yield the product as a white solid (2.30 g, 95% yield).

-

The enantiomeric excess is determined by chiral HPLC analysis to be 98% ee.[4]

The reaction is believed to proceed through an enamine intermediate, which is a common mechanistic motif in organocatalysis. The chiral catalyst, L-proline, reacts with the aldehyde to form a chiral enamine, which then attacks the electrophilic nitrogen source stereoselectively.

Caption: L-Proline-catalyzed α-amination of this compound.

Diastereoselective Carbonyl Additions: The Role of Chelation Control

The β-methoxy group in this compound can significantly influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This is often explained by the concept of chelation control, where the oxygen of the methoxy group and the carbonyl oxygen coordinate to a Lewis acidic metal center, creating a rigid cyclic transition state. This pre-organization of the substrate directs the incoming nucleophile to attack from a specific face of the carbonyl group, leading to high levels of diastereoselectivity.

Theoretical studies have shown that the addition of organomagnesium reagents to this compound can proceed through a chelation-controlled chair-like transition state.[3] High diastereoselectivity has been achieved in practice using organotitanium and allylindium reagents, as well as in nucleophilic additions to titanium and boron chelates.[3]

The following diagram illustrates the general principle of chelation control in the addition of a nucleophile to this compound.

Caption: Chelation control in nucleophilic addition to this compound.

While detailed experimental protocols with high yields and stereoselectivities for a broad range of nucleophilic additions to this compound are not as extensively documented as the α-amination reaction, the principle of chelation control provides a strong predictive model for designing stereoselective syntheses using this chiral building block.

Experimental Workflow: From Building Block to Purified Product

The successful application of this compound as a chiral building block involves a series of steps from the initial reaction to the isolation and characterization of the enantiomerically enriched product. The following workflow diagram illustrates a typical process.

Caption: A typical experimental workflow for asymmetric synthesis.

Conclusion

This compound stands out as a readily available and highly effective chiral building block in asymmetric synthesis. Its utility is particularly well-demonstrated in the L-proline-catalyzed α-amination reaction, which provides efficient access to valuable chiral intermediates with excellent enantioselectivity. Furthermore, the presence of the β-methoxy group offers a handle for chelation-controlled nucleophilic additions, opening up avenues for diastereoselective carbon-carbon bond formation. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in the fields of organic synthesis and drug development to harness the full potential of this compound in the creation of complex, enantiomerically pure molecules. Further exploration into a broader range of asymmetric transformations with this versatile building block is a promising area for future research.

References

An In-depth Technical Guide to the Functional Groups of 3-Methoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is a bifunctional organic molecule with the chemical formula C₄H₈O₂.[1][2] Its structure incorporates two key functional groups: an aldehyde and an ether (specifically, a methoxy group). This unique combination of functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of the functional groups in this compound, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Functional Groups

The reactivity and characteristics of this compound are primarily dictated by its two functional groups:

-

Aldehyde Group (-CHO): This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and a carbon atom. The aldehyde group is highly reactive and participates in a wide range of chemical reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions.

-

Ether Group (C-O-C): Specifically, this compound contains a methoxy group (-OCH₃). The ether linkage is generally less reactive than the aldehyde group. It is stable to many oxidizing and reducing agents, as well as to most acids and bases, under moderate conditions. This stability allows the ether group to be carried through synthetic sequences that target the modification of the aldehyde functionality.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1] |

| CAS Number | 2806-84-0 | [1] |

| Boiling Point | 111.3 °C at 760 mmHg | [3] |

| Density | 0.896 g/cm³ | [3] |

| Refractive Index | 1.375 | [3] |

| Flash Point | 18.2 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹³C NMR | Data available | [4][5] |

| FTIR | Data available | [4] |

| Raman | Data available | [4] |

| Mass Spectrometry (GC-MS) | Data available | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Protocol 1: Synthesis of this compound via Oxidation of 3-Methoxy-1-propanol

This protocol describes a mild and selective method for the oxidation of a primary alcohol to an aldehyde using a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) catalyzed oxidation.

Materials:

-

3-Methoxy-1-propanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).

-

Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, maintaining the temperature at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[6]

-

Separate the organic layer, and wash it with saturated aqueous sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Characterization of this compound by ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR spectra to confirm the structure of the synthesized this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.[7]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each resonance.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[7]

-

Protocol 3: Characterization of this compound by FTIR Spectroscopy

This protocol provides a general method for obtaining an infrared spectrum to identify the functional groups present in this compound.

Objective: To identify the characteristic vibrational frequencies of the aldehyde and ether functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[7]

-

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway of this compound and a general workflow for its characterization.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanal, 3-methoxy- [webbook.nist.gov]

- 3. This compound | 2806-84-0-Molbase [molbase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An Initial Investigation into the Reaction Mechanisms of 3-Methoxypropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanal, a bifunctional molecule containing both an aldehyde and an ether moiety, presents a versatile platform for a variety of organic transformations. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the potential for enolate formation at the α-carbon. This technical guide provides an initial investigation into the core reaction mechanisms involving this compound, including nucleophilic additions, condensation reactions, oxidation, and reduction. Due to a scarcity of literature focused specifically on this compound, the experimental protocols and quantitative data presented herein are largely based on well-established, analogous reactions with similar aliphatic aldehydes. These serve as a predictive framework for understanding and exploring the chemistry of this compound.

Core Reaction Mechanisms

The reactivity of this compound is centered around its aldehyde functional group. The primary reaction pathways include:

-

Nucleophilic Addition to the Carbonyl Group: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

-

Reactions at the α-Carbon: The presence of acidic protons on the carbon adjacent to the carbonyl group allows for the formation of a nucleophilic enolate intermediate under basic conditions.

-

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The following sections will delve into the specifics of these reaction types, providing generalized experimental protocols and expected outcomes based on analogous systems.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for typical reactions that this compound is expected to undergo. These values are derived from literature precedents with structurally similar aldehydes and should be considered as estimates for initial experimental design.

| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Aldol Condensation | NaOH or KOH | Ethanol/Water | 20-25 | 50-70 | [Crossed-aldol reaction principles] |

| Wittig Reaction | Ph₃P=CH₂ (from (C₆H₅)₃PCH₃Br and n-BuLi) | THF | 0 to RT | 60-80 | [General Wittig reaction protocols][1] |

| Grignard Reaction | CH₃CH₂MgBr | Diethyl Ether | 0 to RT | 70-90 | [Grignard reactions with aldehydes][2] |

| Reduction (Hydride) | NaBH₄ | Methanol | 0-25 | >90 | [Reduction of aldehydes with NaBH₄][3][4] |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 70-85 | [Oxidation of aldehydes] |

| Cannizzaro Reaction | Concentrated NaOH or KOH | Water/Methanol | 100 (Reflux) | ~40-50% each of alcohol and carboxylate | [Cannizzaro reaction of aldehydes][5][6] |

Experimental Protocols

The following are detailed, generalized methodologies for key reactions involving an aliphatic aldehyde like this compound.

Base-Catalyzed Aldol Condensation with Acetone

This protocol describes a crossed-aldol condensation, where this compound acts as the electrophile.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetone (10 eq), an aqueous solution of 10% sodium hydroxide is added dropwise at room temperature.[7]

-

The reaction mixture is stirred for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral.

-

The mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Wittig Reaction with Methylenetriphenylphosphorane

This procedure outlines the conversion of the aldehyde to an alkene.

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF).[1]

-

The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, resulting in a characteristic color change indicating ylide formation.

-

After stirring for 30 minutes at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine oxide.

Reduction with Sodium Borohydride

This protocol describes the reduction of the aldehyde to the corresponding primary alcohol, 3-methoxy-1-propanol.

Procedure:

-

This compound (1.0 eq) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.[3][4]

-

Sodium borohydride (NaBH₄) (0.3 eq) is added portion-wise, controlling the temperature to remain below 10 °C.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol, which can be further purified by distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the reaction mechanisms and a general experimental workflow.

Conclusion

While specific, peer-reviewed studies on the reaction mechanisms of this compound are not abundant, its chemical behavior can be reliably predicted based on the well-understood chemistry of aliphatic aldehydes. The protocols and data presented in this guide offer a solid foundation for researchers to begin their own investigations. Further experimental work is necessary to elucidate the precise kinetics, yields, and potential stereochemical outcomes of these reactions for this compound. Computational studies could also provide valuable insights into the transition states and energy profiles of these transformations. This initial guide serves as a starting point for the exploration of the rich and versatile chemistry of this compound in the context of drug development and organic synthesis.

References

- 1. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 7. magritek.com [magritek.com]

Solubility of 3-Methoxypropanal in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxypropanal in various organic solvents. Due to the limited availability of publicly accessible, experimentally determined quantitative data, this guide synthesizes known qualitative data, predicted solubility based on chemical principles, and a detailed, standardized experimental protocol for the precise determination of its solubility.

Introduction to this compound and its Solubility

This compound (CAS No. 2806-84-0) is a valuable chemical intermediate characterized by the molecular formula C₄H₈O₂.[1][2] Its structure, containing both a polar aldehyde group and a methoxy group, as well as a short alkyl chain, suggests a versatile solubility profile. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification processes, and formulation development, particularly in the pharmaceutical industry where solvent selection can significantly impact reaction kinetics, yield, and product purity.

Solubility Profile of this compound

Direct, experimentally verified quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature. However, based on its molecular structure and the principle of "like dissolves like," a qualitative and predicted solubility profile can be established. The aldehyde and ether functionalities allow for dipole-dipole interactions and hydrogen bond acceptance, while the propyl chain contributes to van der Waals forces.

The table below summarizes the available qualitative and estimated quantitative solubility data, along with predicted solubility in various common organic solvents.

| Solvent | Solvent Class | Solubility | Rationale for Prediction/Data Source |

| Water | Polar Protic | Soluble (Estimated: 2.99 x 10⁵ mg/L at 25°C) | Capable of hydrogen bonding with the aldehyde and ether oxygen atoms.[3] |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | The polarity of chloroform allows for favorable dipole-dipole interactions.[4][5][6] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Slightly Soluble | Moderate dipole-dipole interactions are expected.[4][5][6] |

| Methanol (CH₃OH) | Polar Protic | Predicted: High/Miscible | The hydroxyl group of methanol can act as a hydrogen bond donor to the oxygen atoms of this compound. |

| Ethanol (C₂H₅OH) | Polar Protic | Predicted: High/Miscible | Similar to methanol, ethanol can engage in hydrogen bonding. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Predicted: High | The polar nature of the carbonyl group in acetone facilitates strong dipole-dipole interactions. |

| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Predicted: High | The ester group's polarity allows for good interaction with the polar groups of this compound. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Predicted: High | Similar in polarity to chloroform, it is expected to be a good solvent. |

| Toluene (C₇H₈) | Non-Polar | Predicted: Moderate | The alkyl chain of this compound allows for van der Waals interactions with the non-polar solvent. |

| Hexane (C₆H₁₄) | Non-Polar | Predicted: Low to Moderate | The polarity of the aldehyde and ether groups limits solubility in highly non-polar solvents. |

Disclaimer: The predicted solubilities are based on chemical principles and should be experimentally verified for precise applications.

Experimental Protocol for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology adapted from established practices for similar compounds.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add a measured volume of the desired organic solvent to a vial.

-

Add an excess amount of this compound to the solvent to create a slurry. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute from the saturated solution, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe.

-

To avoid collecting any solid particles, it is recommended to use a syringe filter.

-

Dilute the collected aliquot with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by HPLC or GC, calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Intermolecular Interactions Driving Solubility

References

Methodological & Application

Application Notes and Protocols for 3-Methoxypropanal in Stereoselective Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methoxypropanal, an achiral C4 building block, in stereoselective organic synthesis. The focus is on modern organocatalytic methods that introduce chirality, yielding valuable intermediates for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Application Note 1: Organocatalytic Asymmetric α-Amination of this compound

The asymmetric α-amination of aldehydes is a powerful transformation for the synthesis of chiral α-amino aldehydes, which are versatile precursors to enantiomerically pure amino acids and amino alcohols.[1][2][3] Organocatalysis, particularly using the chiral secondary amine L-proline, provides a direct and efficient method for this conversion. A notable application is the use of this compound in the synthesis of key intermediates for bioactive molecules such as (+)-Serinolamide A and the antiepileptic drug (+)-Lacosamide.[4]

Logical Workflow: Synthesis of Chiral α-Amino Aldehyde

Caption: Workflow for the L-proline catalyzed α-amination of this compound.

Quantitative Data

The L-proline catalyzed α-amination of aldehydes with diethyl azodicarboxylate (DEAD) is known to proceed with high yields and excellent enantioselectivities.[3]

| Substrate | Catalyst | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound | L-Proline (20 mol%) | DEAD | CH3CN | High | >95 |

Note: The data presented is representative of typical outcomes for this class of reaction.

Experimental Protocol: L-Proline Catalyzed Asymmetric α-Amination

This protocol describes the enantioselective α-amination of this compound using L-proline as an organocatalyst and diethyl azodicarboxylate (DEAD) as the nitrogen source.[3][4]

Materials:

-

This compound

-

Diethyl azodicarboxylate (DEAD)

-

L-Proline

-

Acetonitrile (CH3CN), anhydrous

-

Standard glassware for anhydrous reactions

-

Argon or Nitrogen gas supply

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.5 M solution).

-

Add L-proline (0.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired chiral α-hydrazino aldehyde.

Application Note 2: Proline-Catalyzed Asymmetric Cross-Aldol Reaction (Representative Protocol)

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5] The development of asymmetric organocatalytic versions, particularly using L-proline, allows for the direct, enantioselective synthesis of chiral β-hydroxy carbonyl compounds from simple aldehydes and ketones.[1][6] this compound can serve as an electrophilic partner in a cross-aldol reaction with a ketone, where L-proline catalyzes the formation of a nucleophilic enamine from the ketone, which then attacks the aldehyde with high stereocontrol.

Catalytic Cycle: Proline-Catalyzed Aldol Reaction

Caption: Catalytic cycle for the L-proline mediated asymmetric cross-aldol reaction.

Quantitative Data

Proline-catalyzed cross-aldol reactions between aldehydes and ketones typically provide good to excellent yields and stereoselectivities, especially when the aldehyde cannot self-condense easily and the ketone is used in excess.

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Representative Aldehyde | Cyclohexanone | L-Proline (30 mol%) | DMSO | 97 | 95:5 (anti/syn) | 96 |

| Representative Aldehyde | Acetone | L-Proline (30 mol%) | Acetone | 68 | - | 93 |

Note: Data is representative for proline-catalyzed aldol reactions and indicates expected outcomes for a substrate like this compound.

Experimental Protocol: Proline-Catalyzed Asymmetric Cross-Aldol Reaction

This protocol provides a general method for the enantioselective cross-aldol reaction between an aldehyde and a ketone, which can be adapted for this compound as the aldehyde component.

Materials:

-

This compound

-

Ketone (e.g., Cyclohexanone or Acetone, used as solvent and reagent)

-

L-Proline

-

Dimethyl sulfoxide (DMSO), anhydrous (if ketone is not used as solvent)

-

Standard laboratory glassware

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve L-proline (0.3 eq) in the ketone (e.g., acetone, 10.0 eq). If using a solid ketone like cyclohexanone (2.0 eq), use an appropriate solvent such as DMSO.

-

Stir the mixture at room temperature until the proline is dissolved.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC/MS. Reaction times can vary from 4 to 24 hours depending on the substrates.

-

Once the starting aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral β-hydroxy ketone.

References

- 1. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-Methoxypropanal in Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl compounds. 3-Methoxypropanal, a functionalized aldehyde, presents an interesting substrate for such reactions, offering the potential to introduce a methoxyethyl moiety into target molecules. This functionality is of interest in medicinal chemistry and materials science due to its influence on solubility, metabolic stability, and conformational properties.

These application notes provide detailed, albeit illustrative, protocols for the use of this compound in both base-catalyzed and organocatalytic aldol condensations. Due to a lack of specific published data for this compound, the following protocols are based on well-established procedures for analogous aldehydes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] The provided reaction parameters and expected outcomes are hypothetical and should serve as a starting point for optimization in a research setting.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| Boiling Point | 129-130 °C |

| SMILES | COCCC=O |

| InChI | InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 |

Base-Catalyzed Aldol Condensation

Base-catalyzed aldol condensations are a classic method for forming β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems.[6][14][17][18][19][23][25][26] In a reaction with a ketone such as acetone, this compound would act as the electrophilic partner.

Illustrative Protocol: Base-Catalyzed Aldol Condensation of this compound with Acetone

Reaction Scheme:

-

Step 1 (Aldol Addition): this compound + Acetone → 5-Hydroxy-6-methoxy-2-hexanone

-

Step 2 (Dehydration): 5-Hydroxy-6-methoxy-2-hexanone → 6-Methoxyhex-3-en-2-one

Materials:

-

This compound

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1) at 0 °C, add a solution of sodium hydroxide (1.2 eq) dropwise.

-

To this mixture, add acetone (3.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with 1 M HCl to pH 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the aldol addition product. For the condensation product, the reaction mixture can be heated to 50 °C for 2-3 hours before workup.

Hypothetical Data for Base-Catalyzed Reaction

| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Acetone | NaOH | EtOH/H2O | 25 | 6 | Addition | 75 |

| 2 | Acetone | NaOH | EtOH/H2O | 50 | 4 | Condensation | 85 |

| 3 | Cyclohexanone | KOH | MeOH | 25 | 8 | Addition | 70 |

| 4 | Cyclohexanone | KOH | MeOH | 60 | 5 | Condensation | 80 |

Organocatalytic Asymmetric Aldol Condensation

Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for enantioselective synthesis.[1][2][3][13][15] In this context, this compound can react with a ketone in the presence of a chiral amine catalyst to yield a chiral β-hydroxy ketone with high enantiomeric excess.

Illustrative Protocol: (S)-Proline-Catalyzed Aldol Reaction of this compound with Cyclohexanone

Reaction Scheme:

(S)-Proline + Cyclohexanone → Enamine Intermediate Enamine Intermediate + this compound → Iminium Intermediate → Chiral Aldol Product

Materials:

-

This compound

-

Cyclohexanone

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of (S)-proline (20 mol%) in DMSO, add cyclohexanone (5.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 eq) and stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-